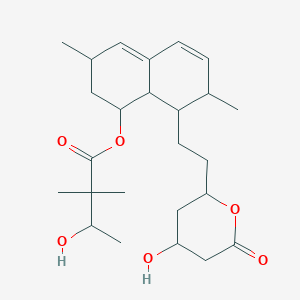

(Rac)-3'-Hydroxy simvastatin

Description

BenchChem offers high-quality (Rac)-3'-Hydroxy simvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-3'-Hydroxy simvastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKLGKFIIZWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Rac)-3'-Hydroxy Simvastatin

This guide provides a comprehensive overview of a plausible synthetic pathway for (Rac)-3'-Hydroxy simvastatin, a primary metabolite of the cholesterol-lowering drug simvastatin. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical strategies and methodologies required for its synthesis.

Introduction: The Significance of Simvastatin and its Metabolites

Simvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its widespread use in treating hypercholesterolemia has made it a cornerstone of cardiovascular disease prevention. The study of its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential side effects. (Rac)-3'-Hydroxy simvastatin is a significant metabolite, and its synthesis is essential for pharmacological studies and as a reference standard in analytical methods.

This guide outlines a logical and efficient synthetic approach, beginning with the preparation of the key precursor, monacolin J, from the readily available lovastatin. Subsequently, it details a proposed synthesis of the unique racemic side chain, (Rac)-3'-hydroxy-2,2-dimethylbutanoic acid. Finally, it addresses the critical esterification step to couple the side chain with monacolin J, yielding the target molecule.

Part 1: Preparation of the Core Moiety: Monacolin J

The synthesis of (Rac)-3'-Hydroxy simvastatin commences with the acquisition of the key intermediate, monacolin J. Monacolin J is the polyketide core of simvastatin and can be efficiently produced by the hydrolysis of lovastatin, a fermentation product of Aspergillus terreus.[2][3]

Experimental Protocol: Hydrolysis of Lovastatin to Monacolin J

This protocol is based on established methods for the alkaline hydrolysis of lovastatin.[2][4]

Materials:

-

Lovastatin

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve lovastatin in a mixture of methanol and aqueous potassium hydroxide solution.

-

Reflux the mixture for several hours to ensure complete hydrolysis of the 2-methylbutyrate ester.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted lovastatin and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid to precipitate the trihydroxy acid form of monacolin J.[2]

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield crude monacolin J.

-

The crude product can be purified by recrystallization or chromatography if necessary.

Expected Yield: Greater than 95%.[2]

Causality of Experimental Choices:

-

Alkaline Hydrolysis: The use of a strong base like potassium hydroxide is essential to efficiently cleave the ester linkage of the side chain in lovastatin.

-

Acidification: Lowering the pH protonates the carboxylate and hydroxyl groups, causing the water-soluble salt to convert to the less soluble free acid, which can then be extracted into an organic solvent.

Part 2: Synthesis of the Racemic Side Chain: (Rac)-3'-Hydroxy-2,2-dimethylbutanoic Acid

A key component of (Rac)-3'-Hydroxy simvastatin is the unique hydroxylated side chain. A plausible synthetic route to (Rac)-3'-hydroxy-2,2-dimethylbutanoic acid starts from 3,3-dimethyl-2-oxobutyric acid.

Proposed Synthetic Pathway for the Side Chain

Caption: Proposed reduction of the keto acid to the racemic hydroxy acid.

Experimental Protocol: Synthesis of (Rac)-3'-Hydroxy-2,2-dimethylbutanoic Acid

This protocol is a general method for the reduction of α-keto acids.

Materials:

-

3,3-Dimethyl-2-oxobutyric acid

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3,3-dimethyl-2-oxobutyric acid in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions. Hydrogen gas will be evolved, so ensure proper ventilation.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Monitor the reaction by TLC or NMR spectroscopy.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (Rac)-3'-hydroxy-2,2-dimethylbutanoic acid.

Data Presentation: Physicochemical Properties of the Side Chain

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 29269-83-8[5] |

| Appearance | Likely a solid or viscous oil |

Part 3: Esterification and Final Assembly

The final and most critical step is the esterification of the monacolin J core with the synthesized racemic side chain. This reaction requires careful consideration of protecting groups to prevent unwanted side reactions at the other hydroxyl groups of monacolin J.

Protecting Group Strategy

The hydroxyl groups on the lactone ring of monacolin J are susceptible to acylation. To ensure selective esterification at the C8 hydroxyl group, the other hydroxyl groups must be protected. Silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), are commonly employed for this purpose due to their stability under the reaction conditions and their ease of removal.[4]

Experimental Workflow: Esterification and Deprotection

Caption: Overall workflow for the synthesis of (Rac)-3'-Hydroxy simvastatin.

Experimental Protocol: Esterification and Deprotection

Materials:

-

Protected Monacolin J

-

(Rac)-3'-Hydroxy-2,2-dimethylbutanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

Dissolve the protected monacolin J, (Rac)-3'-hydroxy-2,2-dimethylbutanoic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add a solution of DCC in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected (Rac)-3'-Hydroxy simvastatin.

-

-

Deprotection:

-

Dissolve the protected (Rac)-3'-Hydroxy simvastatin in THF.

-

Add a solution of TBAF in THF and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the deprotection is complete, quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield (Rac)-3'-Hydroxy simvastatin.

-

Causality of Experimental Choices:

-

DCC/DMAP: This combination is a widely used and effective coupling system for the esterification of sterically hindered alcohols. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.

-

TBAF: Tetrabutylammonium fluoride is a common reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.

Conclusion

The synthesis of (Rac)-3'-Hydroxy simvastatin, while not a trivial undertaking, is achievable through a well-designed synthetic strategy. This guide has outlined a plausible and scientifically sound pathway that leverages established chemical transformations. The successful execution of this synthesis relies on the careful preparation of the monacolin J core, the efficient synthesis of the racemic hydroxylated side chain, and a meticulously planned esterification and deprotection sequence. This in-depth guide provides the necessary framework for researchers and drug development professionals to produce this important metabolite for further investigation.

References

-

Efficient Biosynthesis of Monacolin J through Enzymatic Hydrolysis Using a Recombinant Lovastatin Hydrolase. (2024). MDPI. [Link]

- Method for preparing monacolin J. (2012).

- A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid. (2020).

-

Heterologous Synthesis of Monacolin J by Reconstructing Its Biosynthetic Gene Cluster in Aspergillus niger. (2022). PMC. [Link]

-

Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. (2007). PMC. [Link]

- Process for the preparation of 3,3-dimethyl-2-oxo-butyric acid. (2004).

-

Biosynthesis of monacolins: conversion of monacolin L to monacolin J by a monooxygenase of Monascus ruber. (1988). PubMed. [Link]

- Production of 3,3-dimethyl-2-oxo-butyric acid salt. (1977).

-

Design of Experiments and Optimization of Monacolin K Green Extraction from Red Yeast Rice by Ultra-High-Performance Liquid Chromatography. (2024). MDPI. [Link]

-

Synthetic Methods for Simvastatin – an Overview. (2019). Natural Sciences Publishing. [Link]

- Processes for preparing 3.3-dimethylbutyric acid. (2004).

- The method that simvastatin ammonium salt is prepared by Lovastatin. (2017).

-

Simvastatin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN102533893A - Method for preparing monacolin J - Google Patents [patents.google.com]

- 3. Heterologous Synthesis of Monacolin J by Reconstructing Its Biosynthetic Gene Cluster in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biosynth.com [biosynth.com]

An In-depth Technical Guide to (Rac)-3'-Hydroxy Simvastatin: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Rac)-3'-Hydroxy Simvastatin, a primary metabolite of the widely prescribed cholesterol-lowering agent, Simvastatin. This document delves into the core chemical properties, stability profile, and analytical considerations essential for researchers in drug metabolism, pharmacology, and formulation development. The information presented herein is synthesized from peer-reviewed literature and established chemical databases to ensure scientific integrity and practical applicability.

Introduction: The Significance of (Rac)-3'-Hydroxy Simvastatin

Simvastatin, a potent inhibitor of HMG-CoA reductase, is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[1] The subsequent metabolism of simvastatin is extensive, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[2] (Rac)-3'-Hydroxy Simvastatin emerges from this metabolic cascade as a significant phase I metabolite, formed through the aliphatic hydroxylation of the 2,2-dimethylbutyrate side chain.[3] Understanding the chemical behavior of this metabolite is paramount for a complete comprehension of simvastatin's pharmacokinetic and pharmacodynamic profile, as several of its oxidized metabolites are also effective inhibitors of HMG-CoA reductase and may contribute to the overall therapeutic effect.[3]

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of (Rac)-3'-Hydroxy Simvastatin is fundamental for its isolation, characterization, and formulation. While specific experimental data for this metabolite is not extensively published, we can infer and compare its properties with the parent compound, Simvastatin.

| Property | (Rac)-3'-Hydroxy Simvastatin | Simvastatin | References |

| Molecular Formula | C₂₅H₃₈O₆ | C₂₅H₃₈O₅ | [4] |

| Molecular Weight | 434.57 g/mol | 418.57 g/mol | [4] |

| Appearance | Solid, White to off-white (expected) | White to off-white crystalline powder | [5][6] |

| Melting Point | Data not available | 135-138 °C | [6] |

| Solubility | Expected to have slightly increased aqueous solubility compared to simvastatin due to the additional hydroxyl group. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | Practically insoluble in water. Soluble in chloroform (610 mg/mL), DMSO (540 mg/mL), methanol (200 mg/mL), and ethanol (160 mg/mL). | [6][7] |

| pKa | Data not available | Not available (lactone form) | |

| LogP | Expected to be lower than simvastatin due to increased polarity. | 4.68 | [6] |

Stability Profile and Degradation Pathways

The stability of a drug metabolite is a critical parameter influencing its circulating half-life and its contribution to the overall pharmacological effect. While forced degradation studies specifically on (Rac)-3'-Hydroxy Simvastatin are not widely reported, a comprehensive analysis of simvastatin's degradation provides a robust framework for predicting the stability of its hydroxylated counterpart.

Simvastatin is known to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions.[8][9] The primary degradation pathway under hydrolytic conditions is the opening of the lactone ring to form the corresponding β-hydroxy acid.[10] This reaction is pH-dependent, with degradation being significantly faster at alkaline pH compared to acidic or neutral conditions.[7][9]

Expected Stability of (Rac)-3'-Hydroxy Simvastatin:

-

Hydrolytic Stability: Similar to simvastatin, the lactone ring of (Rac)-3'-Hydroxy Simvastatin is the most probable site of hydrolytic degradation. The rate of this hydrolysis is expected to be pH-dependent, with increased degradation under basic conditions leading to the formation of the corresponding hydroxy acid.

-

Oxidative Stability: The core structure of (Rac)-3'-Hydroxy Simvastatin, like simvastatin, is susceptible to oxidation. The introduction of an additional hydroxyl group may slightly alter its susceptibility to oxidative stress, a factor that would need to be empirically determined.

-

Photostability: Simvastatin exhibits some degree of photodegradation. It is reasonable to assume that (Rac)-3'-Hydroxy Simvastatin will also be sensitive to light, and appropriate precautions, such as storage in light-resistant containers, should be taken.

-

Thermal Stability: Simvastatin is relatively stable at ambient temperatures but can degrade at elevated temperatures.[8] A similar thermal stability profile is expected for its 3'-hydroxy metabolite.

Forced Degradation Experimental Protocol (Adapted from Simvastatin Studies):

This protocol provides a general framework for conducting forced degradation studies on (Rac)-3'-Hydroxy Simvastatin, based on established methods for simvastatin.[8]

-

Preparation of Stock Solution: Prepare a stock solution of (Rac)-3'-Hydroxy Simvastatin in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at room temperature for a specified period (e.g., 2-24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to the higher reactivity. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a specified duration. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC with UV or MS detection.

Diagram of a Typical Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Synthesis and Characterization

(Rac)-3'-Hydroxy Simvastatin is primarily formed in vivo through metabolism. However, for research and as a reference standard, chemical synthesis is necessary.

Metabolic Pathway:

Caption: Simplified metabolic pathway of Simvastatin.

Chemical Synthesis:

Protocol for Synthesis of Simvastatin β-Hydroxy Acid: [4]

-

Dissolve Simvastatin in methanol.

-

Add a solution of sodium hydroxide (e.g., 2N).

-

Reflux the mixture for approximately 2 hours.

-

Cool the solution and acidify with hydrochloric acid.

-

Extract the product with an organic solvent such as chloroform.

-

Evaporate the solvent to obtain the solid β-hydroxy acid.

-

Recrystallize the product from a suitable solvent like methanol for purification.

Characterization:

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of (Rac)-3'-Hydroxy Simvastatin.

-

Mass Spectrometry (MS): The nominal mass of (Rac)-3'-Hydroxy Simvastatin is 434 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 435. The mass fragmentation pattern would be crucial for structural elucidation, likely showing losses of the side chain and water molecules.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the hydroxylated side chain, which would be absent in the spectrum of simvastatin.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the lactone carbonyl group.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the quantification of (Rac)-3'-Hydroxy Simvastatin in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection is the method of choice.

Recommended HPLC Method: [4]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., water with 0.1% orthophosphoric acid) is commonly used. A typical starting point could be a ratio of 80:20 (v/v) acetonitrile:water with 0.1% orthophosphoric acid.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Detection: UV detection at approximately 238 nm is suitable for the chromophore present in the molecule. For higher sensitivity and selectivity, especially in biological matrices, LC-MS/MS is recommended.[6]

-

Temperature: The analysis is typically performed at ambient or slightly elevated temperatures (e.g., 40°C) to ensure reproducibility.[9]

Rationale for Method Parameters:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar simvastatin and its metabolites.

-

Acetonitrile/Water Mobile Phase: This combination offers a good balance of solvent strength for eluting the analytes from the C18 column. The addition of an acid like orthophosphoric acid helps to suppress the ionization of any acidic functional groups and improve peak shape.

-

UV Detection at 238 nm: This wavelength corresponds to a maximum absorbance for the conjugated diene system in the hexahydronaphthalene ring system of simvastatin and its metabolites, providing good sensitivity.[6]

Pharmacological Relevance

Conclusion and Future Perspectives

(Rac)-3'-Hydroxy Simvastatin is a key metabolite in the biotransformation of simvastatin, possessing biological activity that contributes to the therapeutic efficacy of the parent drug. This guide has provided a detailed overview of its chemical properties, stability considerations, synthesis, and analytical methodologies based on the current scientific literature.

While much can be inferred from the extensive studies on simvastatin, there remains a need for further research to fully characterize the physicochemical and stability properties of (Rac)-3'-Hydroxy Simvastatin as an isolated compound. Such studies would provide invaluable data for drug metabolism and pharmacokinetic modeling, as well as for the development of more comprehensive analytical standards for simvastatin and its metabolites. The protocols and data presented here serve as a robust foundation for researchers and drug development professionals working with this important class of therapeutic agents.

References

-

Carl ROTH. (2025). Safety Data Sheet: Simvastatin. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54454, Simvastatin. Retrieved from [Link]

- Prueksaritanont, T., Subramanian, R., Fang, X., Ma, B., & Lin, J. H. (2002). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 53(5), 488–494.

- Vickers, S., Duncan, C. A., Chen, I. W., Roberts, A., & Vyas, K. P. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition, 18(4), 476–483.

-

SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]

- Jadhav, S., Shingare, M., & Kadam, V. (2012). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 80(2), 337–352.

- Tomić, S., Vladimirov, S., Karljiković-Rajić, K., & Agbaba, D. (2010). Forced degradation studies of simvastatin using microemulsion liquid chromatography.

- Cerezo, A., Ripoll, C., & Garcia, M. S. (2005). Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography.

- Al-Aani, H., & Al-Nabulsi, M. (2021). A simple HPLC method containing greener modifier and slighter temperature elevated for simultaneous determination of three statin drugs in tablets.

- Serajuddin, A. T. M., Ranadive, S. A., & Mahoney, E. M. (1991). Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin. Journal of Pharmaceutical Sciences, 80(9), 830–834.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45039526, 3''-Hydroxy Simvastatin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. akjournals.com [akjournals.com]

- 9. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Rac)-3'-Hydroxy Simvastatin (CAS No. 126313-98-2): A Key Metabolite in Drug Development

Introduction

Simvastatin stands as a cornerstone in the management of hypercholesterolemia, belonging to the highly effective statin class of drugs.[1][2] These medications function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] Simvastatin is administered as an inactive lactone prodrug, which, after oral administration, is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form.[1][4] The clinical success and widespread use of simvastatin necessitate a profound understanding of its metabolic fate.

This technical guide focuses on a critical molecule in the biotransformation of simvastatin: (Rac)-3'-Hydroxy simvastatin (CAS No. 126313-98-2) . This compound is a primary oxidative metabolite and is also monitored as a potential impurity in the drug substance.[5][6][7] For researchers, scientists, and drug development professionals, a thorough characterization of such metabolites is not merely an academic exercise. It is a regulatory and scientific imperative, central to defining the drug's overall profile of efficacy, safety, and potential for drug-drug interactions.[8][9] This document provides a comprehensive overview of the core physicochemical properties, metabolic pathways, analytical methodologies, and significance of (Rac)-3'-Hydroxy simvastatin.

Physicochemical and Structural Characterization

(Rac)-3'-Hydroxy simvastatin is the result of hydroxylation on the 2,2-dimethylbutyrate side chain of the parent molecule. The designation "(Rac)-" indicates that it is a racemic mixture of stereoisomers at the newly formed chiral center. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 126313-98-2 | [5][7] |

| Molecular Formula | C₂₅H₃₈O₆ | [5] |

| Molecular Weight | 434.57 g/mol | [5] |

| Appearance | White to off-white solid | [5][10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [10] |

The structural relationship between the parent drug, its precursor lovastatin, and this key metabolite illustrates the specific chemical transformations involved in its synthesis and metabolism.

Caption: Metabolic activation and oxidation pathway of Simvastatin.

Synthesis of Simvastatin-Related Compounds for Reference Standards

While (Rac)-3'-Hydroxy simvastatin is a product of metabolism, its availability as a pure chemical reference standard is essential for the validation of analytical methods. Commercial vendors typically produce this material via multi-step synthetic routes. For context, the semi-synthesis of simvastatin from lovastatin, a fermentation product, involves the selective modification of the side chain. [2][11] In pharmaceutical analysis, the synthesis of potential impurities and metabolites is a routine requirement. The following protocol, adapted from Jadhav et al., describes the laboratory-scale synthesis of simvastatin β-hydroxy acid (BHA), another critical reference compound, demonstrating the principles involved in manipulating the simvastatin scaffold. [8][12]

Experimental Protocol: Synthesis of Simvastatin β-Hydroxy Acid (BHA)

Causality: This protocol utilizes base-catalyzed hydrolysis (saponification) with sodium hydroxide to selectively open the lactone ring of simvastatin, converting the ester into a carboxylate salt. Subsequent acidification protonates the carboxylate, yielding the final β-hydroxy acid product. Chloroform extraction isolates the more polar acid from the aqueous reaction mixture.

-

Reaction Setup:

-

In a 100 mL round-bottom flask, combine 50 mg of simvastatin with 50 mL of methanol.

-

Add 25 mL of 2N sodium hydroxide solution to the flask.

-

-

Hydrolysis:

-

Attach a reflux condenser and heat the mixture on a water bath for 2 hours. This provides the thermal energy needed to drive the hydrolysis to completion.

-

-

Acidification and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Acidify the solution by carefully adding concentrated hydrochloric acid dropwise until the solution is acidic to methyl orange indicator.

-

Transfer the acidified solution to a separatory funnel and extract three times with 10 mL portions of HPLC-grade chloroform.

-

-

Isolation:

-

Combine the chloroform layers and pour into a petri dish.

-

Allow the chloroform to evaporate in a fume hood. A solid product, BHA, will remain.

-

-

Purification:

-

Recrystallize the crude product from methanol to obtain purified BHA. [8]

-

Analytical Methodologies

Accurate and precise quantification of (Rac)-3'-Hydroxy simvastatin, whether as a metabolite in a biological matrix or as an impurity in a drug substance, requires robust analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse method for quality control in pharmaceutical manufacturing, enabling the separation of the active pharmaceutical ingredient (API) from its related substances.

Caption: General workflow for RP-HPLC analysis of Simvastatin impurities.

Experimental Protocol: RP-HPLC for Simvastatin and Its Impurities

Causality: This isocratic method uses a non-polar stationary phase (C18) and a polar mobile phase (acetonitrile/water). Simvastatin and its less polar impurities will be retained longer on the column than more polar metabolites like hydroxylated species, allowing for their separation. Orthophosphoric acid is added to control the pH and ensure sharp peak shapes. The method is adapted from established procedures for simvastatin impurity analysis. [8][12]

-

Instrumentation:

-

An isocratic HPLC system equipped with a UV detector.

-

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm particle size. [8] * Mobile Phase: Prepare a mixture of acetonitrile and water (80:20 v/v). Add orthophosphoric acid to a final concentration of 0.1%. [8] * Degassing: Degas the mobile phase using sonication or an inline degasser to prevent bubble formation.

-

Flow Rate: 1.0 mL/min. [8] * Detection: UV at 237 nm. [8] * Injection Volume: 20 µL. [8]3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve reference standards of simvastatin and (Rac)-3'-Hydroxy simvastatin in the mobile phase to a known concentration.

-

Sample Solution: Prepare the bulk drug or formulation sample in the mobile phase to a suitable concentration.

-

-

Analysis:

-

Inject the standard solutions to determine retention times and establish calibration.

-

Inject the sample solution.

-

Identify and quantify (Rac)-3'-Hydroxy simvastatin in the sample by comparing its retention time and peak area to that of the reference standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying low concentrations of metabolites in complex biological matrices like plasma, LC-MS/MS provides unparalleled sensitivity and selectivity.

Caption: Workflow for metabolite quantification in plasma via LC-MS/MS.

Experimental Protocol: LC-MS/MS for Simvastatin Metabolites in Plasma

Causality: This protocol uses protein precipitation with an organic solvent to remove the bulk of interfering macromolecules from the plasma sample. [13]A C18 column provides chromatographic separation, and a gradient elution (where the mobile phase composition changes over time) is used to effectively resolve analytes with differing polarities. [13]The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides extremely high selectivity and sensitivity. [4]

-

Instrumentation:

-

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like lovastatin). [4] * Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for injection.

-

-

LC Conditions (adapted from published methods): [4][13] * Column: C18, 50 x 2.1 mm, 3.5 µm particle size. [13] * Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate. [13] * Mobile Phase B: Methanol with 0.2% formic acid and 2 mM ammonium formate. [13] * Flow Rate: 400 µL/min. [13] * Gradient Program: A linear gradient appropriate for separating simvastatin and its more polar hydroxylated metabolites.

-

MS/MS Conditions:

-

Ionization Mode: ESI Positive. [4] * SRM Transitions:

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentration.

-

Calculate the concentration of (Rac)-3'-Hydroxy simvastatin in the unknown samples based on the peak area ratio of the analyte to the internal standard.

-

Regulatory and Pharmacological Significance

The study of (Rac)-3'-Hydroxy simvastatin is driven by two key areas of drug development: impurity profiling and metabolic profiling.

-

As an Impurity: Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that impurities in a drug substance above a certain threshold (typically 0.1%) must be identified, quantified, and qualified. [8]Therefore, having a well-characterized reference standard and a validated analytical method for (Rac)-3'-Hydroxy simvastatin is essential for the quality control and batch release of simvastatin API. [6]

-

As a Metabolite: The metabolic profile of a drug is a critical component of its safety assessment. [9]Metabolites can possess their own pharmacological activity, potentially contributing to the drug's therapeutic effect or its side effects. While (Rac)-3'-Hydroxy simvastatin is expected to be a weaker HMG-CoA reductase inhibitor than the parent simvastatin acid, its contribution to the overall clinical effect must be understood. [5]Furthermore, characterizing the routes of metabolism helps predict and explain drug-drug interactions, providing crucial guidance for safe prescribing. [14]

Conclusion

(Rac)-3'-Hydroxy simvastatin (CAS No. 126313-98-2) is more than a simple derivative of its parent drug. It is a key piece in the complex puzzle of simvastatin's journey through the body. For the pharmaceutical scientist, it represents a critical analyte that must be synthesized, isolated, and quantified using sophisticated techniques like HPLC and LC-MS/MS. A comprehensive understanding of its formation via CYP3A4-mediated metabolism and its analytical characterization is fundamental to ensuring the quality, safety, and efficacy of simvastatin. This guide provides the foundational knowledge and practical protocols necessary for professionals engaged in the research, development, and quality control of this vital cholesterol-lowering medication.

References

-

Jadhav, S.D. et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614.

-

MedChemExpress. (n.d.). (Rac)-3'-Hydroxy simvastatin. MedChemExpress Data Sheet.

-

Talluri, M.V. et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Molecules, 27(19), 6649.

-

Thermo Fisher Scientific. (n.d.). Analysis of Simvastatin Tablets by High Speed LC. Application Note.

-

Jamal, K.M. et al. (2013). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Journal of Clinical and Diagnostic Research, 7(11), 2412-2416.

-

Prueksaritanont, T. et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology, 56(1), 120-124.

-

Jadhav, S.D. et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate.

-

Song, M. et al. (2015). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B, 983-984, 105-112.

-

National Center for Biotechnology Information. (n.d.). Simvastatin. PubChem Compound Summary for CID 54454.

-

MedChemExpress. (n.d.). 3'-Hydroxy simvastatin. MedChemExpress Data Sheet.

-

Ghavami, M.B. et al. (2014). Simvastatin: Biological Production, Therapeutic Applications and Proposed Alternative Hypothesis for Biosynthesis. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 299-308.

-

Lee, J. et al. (2009). Process for the preparation of simvastatin. U.S. Patent No. 7,528,265 B2.

-

Kumar, S. et al. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences, 11(1), 1-8.

-

Tous, M. et al. (2005). The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors (Statins) in Modern Rheumatology. The Open Arthritis Journal, 2, 1-12.

-

Kitzmiller, J.P. et al. (2016). CYP3A422 and CYP3A53 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort. Pharmacogenetics and Genomics, 26(9), 430-433.

-

Mohammed, A.K. et al. (2023). Chromatographic spectroscopic technique for the determination of simvastatin in pharmaceutical formulations. Iraqi Journal of Pharmaceutical Sciences, 32(2), 13-19.

-

Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2014). Statins and CYP Interactions. Prescriber Update, 35(1), 2-4.

-

Gjetja, E. et al. (2017). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. Journal of Pharmaceutical and Biomedical Analysis, 145, 783-790.

-

Veeprho. (n.d.). 3"-Hydroxy Simvastatin Acid (Sodium Salt). Veeprho Product Page.

-

Simson Pharma Limited. (n.d.). Simvastatin Beta-Hydroxy Impurity. Simson Pharma Product Page.

-

Kantola, T. et al. (2004). Concomitant use of cytochrome P450 3A4 inhibitors and simvastatin. Drug Safety, 27(1), 25-33.

-

de Marco, B.A. et al. (2023). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. Journal of the Brazilian Chemical Society, 34(8), 1604-1617.

-

El-Gindy, A. et al. (2010). HPLC methods for the determination of simvastatin and atorvastatin. ResearchGate.

-

Pharmaffiliates. (n.d.). 3”-Hydroxy simvastatin. Pharmaffiliates Product Page.

-

Pharmaffiliates. (n.d.). Simvastatin-impurities. Pharmaffiliates Product Page.

-

ChemicalBook. (n.d.). 3”-HYDROXY SIMVASTATIN. ChemicalBook Product Page.

-

Al-Dosari, D.I. et al. (2023). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. Pharmaceuticals, 16(6), 888.

Sources

- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3”-HYDROXY SIMVASTATIN | 126313-98-2 [chemicalbook.com]

- 11. naturalspublishing.com [naturalspublishing.com]

- 12. researchgate.net [researchgate.net]

- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and Origin of (Rac)-3'-Hydroxy Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and origin of (Rac)-3'-Hydroxy simvastatin, a principal metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. We delve into the foundational discovery of simvastatin's natural product precursor, lovastatin, and detail the semi-synthetic evolution to simvastatin. The core of this guide focuses on the biotransformation of simvastatin, elucidating the critical role of cytochrome P450 enzymes in the generation of its hydroxylated metabolites. We provide detailed, field-proven protocols for the semi-synthesis of simvastatin, the in vitro generation of (Rac)-3'-Hydroxy simvastatin using liver microsomes, and its subsequent analysis. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers with a deep, actionable understanding of this critical aspect of statin pharmacology.

From Fungal Metabolite to Blockbuster Drug: The Genesis of Simvastatin

The story of (Rac)-3'-Hydroxy simvastatin begins not with its own discovery, but with the pioneering work in the field of HMG-CoA reductase inhibitors. Simvastatin is a semi-synthetic derivative of lovastatin, a natural product produced by the fungus Aspergillus terreus.[1] The discovery of lovastatin was a landmark in cardiovascular medicine, identifying a potent inhibitor of the rate-limiting enzyme in cholesterol biosynthesis.[1]

Simvastatin was developed to have a more favorable pharmacological profile than its natural precursor. It is synthesized from lovastatin by replacing the 2-methylbutyryl side chain with a 2,2-dimethylbutyryl group.[2] This structural modification enhances its HMG-CoA reductase inhibitory activity.

The Semi-Synthetic Pathway from Lovastatin to Simvastatin

The commercial production of simvastatin predominantly relies on the semi-synthesis from lovastatin.[3] This multi-step process is a cornerstone of its "origin" and a critical prerequisite for the eventual metabolic formation of its hydroxylated derivatives. While various patented methods exist, a common and illustrative pathway involves the hydrolysis of lovastatin to monacolin J, followed by selective protection and acylation steps.

The Metabolic Unveiling: Discovery of 3'-Hydroxy Simvastatin

Following its development, the metabolic fate of simvastatin was a critical area of investigation to understand its efficacy and safety profile. (Rac)-3'-Hydroxy simvastatin was discovered as a major metabolite during these metabolic studies. Simvastatin is administered as an inactive lactone prodrug, which is rapidly hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid (SVA).[1][4] Both simvastatin and SVA undergo extensive metabolism, primarily in the liver.[4]

Early metabolic profiling studies, utilizing techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), identified several oxidative metabolites.[2] Among these, 3'-Hydroxy simvastatin emerged as a significant product of this biotransformation.[5][6]

The Enzymatic Engine: Cytochrome P450-Mediated Hydroxylation

The formation of 3'-Hydroxy simvastatin is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 and CYP3A5 isoforms.[5][7] These enzymes, abundant in the human liver and intestine, are responsible for the oxidative metabolism of a vast array of xenobiotics, including many therapeutic drugs.[8] The hydroxylation of simvastatin at the 3'-position of the 2,2-dimethylbutyrate side chain is a key detoxification and elimination pathway.[4]

The enzymatic reaction involves the activation of molecular oxygen by the heme-containing CYP enzyme, leading to the insertion of a hydroxyl group onto the simvastatin molecule. This process increases the polarity of the drug, facilitating its excretion from the body.

Pharmacological Relevance of Hydroxylated Metabolites

While often considered part of the drug's inactivation and clearance, the metabolites of simvastatin, including its hydroxylated forms, can retain some biological activity. Several metabolites of simvastatin, after conversion to their hydroxy acid forms, are effective inhibitors of HMG-CoA reductase and may contribute to the overall cholesterol-lowering effect of the parent drug. The active β-hydroxy acid metabolite of simvastatin has been shown to be increased in bioavailability with co-administration of certain drugs that inhibit CYP3A4.[7]

Experimental Protocols: From Synthesis to Metabolic Generation and Analysis

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis of simvastatin and the generation and analysis of its 3'-hydroxy metabolite.

Semi-Synthesis of Simvastatin from Lovastatin

This protocol outlines a general, multi-step procedure for the semi-synthesis of simvastatin from lovastatin. Note: This is an illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Step 1: Hydrolysis of Lovastatin to a Triol Acid

-

To a solution of lovastatin in a suitable organic solvent (e.g., toluene), add an inorganic base such as potassium hydroxide.[3]

-

Heat the mixture under reflux to facilitate the deacylation of the 2-methylbutyrate side chain.[3]

-

After the reaction is complete, cool the mixture and acidify it to produce the triol acid.[3]

Step 2: Lactonization to Diol Lactone

-

Reflux the triol acid in toluene with azeotropic removal of water to promote the formation of the diol lactone.[3]

Step 3: Selective Protection of Hydroxyl Groups

-

Protect the secondary alcohol groups of the diol lactone using a suitable protecting agent, such as a silylating agent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base.[3]

Step 4: Acylation with 2,2-Dimethylbutyryl Chloride

-

Acylate the protected diol lactone with 2,2-dimethylbutyryl chloride in the presence of a catalyst, such as 4-dimethylaminopyridine, to introduce the desired side chain.[3]

Step 5: Deprotection to Yield Simvastatin

-

Remove the protecting groups under appropriate conditions (e.g., with a fluoride source for silyl groups) to yield simvastatin.

-

Purify the final product using techniques such as crystallization or chromatography.

In Vitro Generation of (Rac)-3'-Hydroxy Simvastatin using Human Liver Microsomes

This protocol describes the generation of hydroxylated simvastatin metabolites using human liver microsomes, a standard in vitro model for studying drug metabolism.

Materials:

-

Human Liver Microsomes (pooled)

-

Simvastatin

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Organic solvent for quenching and extraction (e.g., ice-cold acetonitrile or methanol)

Procedure:

-

Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and simvastatin solution. Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[9]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[9]

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).[9] The optimal incubation time should be determined empirically to ensure initial rate conditions.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). This will precipitate the microsomal proteins and stop the enzymatic activity.[9]

-

Protein Precipitation and Supernatant Collection: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9]

-

Sample Preparation for Analysis: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a clean tube for analysis by LC-MS/MS.[9]

Controls:

-

No NADPH: A control reaction without the NADPH regenerating system to confirm that the metabolite formation is NADPH-dependent (i.e., CYP-mediated).

-

No Microsomes: A control reaction without liver microsomes to check for non-enzymatic degradation of simvastatin.

-

Time-zero: A control where the quenching solvent is added immediately after the addition of the NADPH regenerating system to establish the baseline at the start of the reaction.

LC-MS/MS Analysis of Simvastatin and 3'-Hydroxy Simvastatin

This section outlines a general procedure for the analysis of simvastatin and its hydroxylated metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of simvastatin and its metabolites.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[10]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for the detection of simvastatin and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for both the parent drug and the metabolite.

-

Simvastatin: The precursor ion ([M+H]+) is monitored for fragmentation to a specific product ion.

-

3'-Hydroxy Simvastatin: The precursor ion ([M+H]+) is monitored for fragmentation to a characteristic product ion.

-

-

Optimization: The MS parameters (e.g., declustering potential, collision energy) should be optimized for each analyte to achieve maximum sensitivity.

Sample Preparation from Biological Matrices (e.g., plasma):

-

To a plasma sample, add an internal standard (e.g., a stable isotope-labeled analog of simvastatin).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.[10]

-

Evaporate the organic extract to dryness under a stream of nitrogen.[10]

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[10]

Data Presentation and Visualization

Quantitative Data Summary

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Simvastatin | Varies by adduct | Varies | Dependent on column and mobile phase |

| 3'-Hydroxy Simvastatin | Varies by adduct | Varies | Dependent on column and mobile phase |

| Table 1: Example MRM transitions and expected chromatographic behavior for simvastatin and its 3'-hydroxy metabolite. Actual values must be determined empirically. |

Visualizations

Caption: Origin and metabolic pathway of (Rac)-3'-Hydroxy Simvastatin.

Caption: Experimental workflow for in vitro generation of simvastatin metabolites.

Conclusion

The discovery of (Rac)-3'-Hydroxy simvastatin is intrinsically linked to the broader story of statin development and the essential role of metabolic profiling in modern drug discovery. From its origins in a fungal natural product to its carefully engineered semi-synthetic final form, the journey of simvastatin highlights the interplay between natural product chemistry and medicinal chemistry. The subsequent identification of its hydroxylated metabolites, driven by the powerful enzymatic machinery of the cytochrome P450 system, has provided crucial insights into its pharmacokinetic and pharmacodynamic properties. The protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers to further explore the fascinating world of statin metabolism and its implications for cardiovascular therapy.

References

- The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. Request PDF. (2025).

-

The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC - NIH. (n.d.). Retrieved from [Link]

- Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach. (2022).

-

Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (n.d.). Retrieved from [Link]

-

Simvastatin Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC - NIH. (n.d.). Retrieved from [Link]

- A comparison of the effect of the 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors simvastatin, lovastatin and pravastatin on leukaemic and normal bone marrow progenitors. (1994). PubMed.

- US5763646A - Process for manufacturing simvastatin from lovastatin or mevinolinic acid - Google Patents. (n.d.).

-

Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PubMed Central. (n.d.). Retrieved from [Link]

- SIMPLE BIOANALYTICAL QUANTIFICATION METHOD FOR SIMULTANEOUS ESTIMATION OF SIMVASTATIN AND EZETIMIBE IN HUMAN PLASMA BY REVERSE-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TECHNIQUE. (2025).

-

Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed Central. (2025). Retrieved from [Link]

- WO1999019458A1 - A method of fermentation preparation of lovastatin by an aspergillus terreus strain and the strain for performing the method - Google Patents. (n.d.).

- Pharmacological comparison of the st

-

Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC - NIH. (n.d.). Retrieved from [Link]

- Bioanalytical Method Development, Validation and its Application in Pharmacokinetic Studies of Simvastatin in The Presence of Piperine in Rats. (2025).

- US20080182303A1 - Methods for Making Simvastatin and Intermediates - Google Patents. (n.d.).

-

Rhabdomyolysis reports show interaction between simvastatin and CYP3A4 inhibitors - NIH. (n.d.). Retrieved from [Link]

-

Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - NIH. (n.d.). Retrieved from [Link]

-

Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways - PMC. (2022). Retrieved from [Link]

- Production of Lovastatin from Aspergillus Terreus MTCC 1782 Under Submerged Ferment

-

LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Retrieved from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes - Research @ Flinders. (2016). Retrieved from [Link]

- Lovastatin production by Aspergillus terreus in solid-state fermentation. (2025).

- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.).

- HPLC Methods For The Determination of Simvastatin and Atorvast

- Synthetic Methods for Simvastatin – an Overview. (2019).

- New Synthesis of Simvastatin. (2025).

-

Simvastatin - Proteopedia, life in 3D. (2024). Retrieved from [Link]

- Quick and simple LC-MS/MS method for the determination of simvast

- Identification of lovastatin production in Aspergillus terreus strain (KF971363.1) and its antifungal role. (n.d.).

- Analysis of Simvastatin Tablets by High Speed LC. (n.d.). Fisher Scientific.

- Microsomal Protein Binding of Drugs. (2023). YouTube.

- Chemistry Review(s). (2007).

- Production of Lovastatin from Aspergillus terreus (MTCC 1782)

- US20050192340A1 - Simvastatin formulations and methods of making same - Google Patents. (n.d.).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. ClinPGx [clinpgx.org]

- 5. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

Topic: (Rac)-3'-Hydroxy Simvastatin as a Key Metabolite of Simvastatin

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simvastatin, a cornerstone in the management of hypercholesterolemia, functions as a prodrug that undergoes extensive metabolic transformation to exert its therapeutic effect.[1] Its efficacy is not solely attributable to its primary active form, simvastatin acid, but is significantly augmented by a constellation of pharmacologically active metabolites.[2] This guide provides a detailed technical exploration of one such pivotal metabolite: (Rac)-3'-Hydroxy simvastatin. We will dissect the metabolic cascade leading to its formation, delineate its pharmacological significance, and present robust, field-proven analytical methodologies for its characterization and quantification in biological matrices. This document is designed to serve as a comprehensive resource for researchers engaged in drug metabolism, pharmacokinetics, and clinical pharmacology, offering the foundational knowledge and practical protocols necessary to investigate this critical component of simvastatin's bioactivity.

Introduction: Simvastatin as a Progenitor Molecule

Simvastatin is a lipophilic lactone derived from the fermentation of Aspergillus terreus.[3] Clinically, it is prescribed to reduce elevated levels of low-density lipoprotein (LDL) cholesterol, total cholesterol, and triglycerides.[4][5] Its mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[6][7] Administered in its inactive lactone form, simvastatin's journey through the body is a classic example of metabolic activation, a process essential to unlocking its therapeutic potential.[1][8][9] Understanding this journey is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Metabolic Journey of Simvastatin

The biotransformation of simvastatin is a multi-step process involving initial activation followed by extensive Phase I oxidative metabolism. This cascade ensures the generation of multiple active species that contribute to the drug's overall cholesterol-lowering effect.

Bioactivation: From Prodrug to Active Moiety

Upon oral administration, simvastatin is absorbed and rapidly hydrolyzed in vivo to its active β-hydroxy acid form, known as simvastatin acid (SVA).[3][4] This conversion is primarily mediated by carboxylesterases (CES) and paraoxonases (PON) found in the liver, plasma, and other tissues.[3][10] SVA is a more potent inhibitor of HMG-CoA reductase than the parent lactone and represents the primary active form of the drug.[11]

Phase I Metabolism: The Central Role of Cytochrome P450

Both the parent simvastatin (SV) and its active acid form (SVA) are substrates for extensive oxidative metabolism, predominantly catalyzed by the cytochrome P450 3A subfamily, specifically CYP3A4 and, to a lesser extent, CYP3A5.[4][7][8][12] This enzymatic system is responsible for the formation of several hydroxylated and dehydrogenated metabolites.[2][8] The heavy reliance on CYP3A4 is a critical consideration in clinical practice, as co-administration of strong CYP3A4 inhibitors or inducers can significantly alter simvastatin's pharmacokinetic profile and increase the risk of adverse effects like myopathy.[13]

Formation of (Rac)-3'-Hydroxy Simvastatin

Among the major oxidative products, 3'-hydroxy simvastatin is a prominent metabolite.[8] It is formed through the aliphatic hydroxylation of the butanoyloxy side chain of the simvastatin molecule. This reaction is catalyzed by CYP3A4/5 and can occur on both the intact lactone (simvastatin) and the open-acid form (simvastatin acid), yielding 3'-hydroxy simvastatin and 3'-hydroxy simvastatin acid, respectively.[4][8] These metabolites, particularly the acid form, are also potent HMG-CoA reductase inhibitors and contribute meaningfully to the drug's overall therapeutic activity.[2]

Caption: Metabolic activation and subsequent oxidation of simvastatin.

Physicochemical and Pharmacological Profile

A clear understanding of the metabolite's properties is essential for its analytical characterization and for appreciating its biological role.

Chemical Properties

The addition of a hydroxyl group alters the physicochemical properties of the parent molecule, slightly increasing its polarity. These properties are summarized below.

| Property | Simvastatin (SV) | (Rac)-3'-Hydroxy Simvastatin |

| Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₃₈O₆ |

| Molecular Weight | 418.57 g/mol | 434.57 g/mol |

| Nature | Inactive Lactone Prodrug | Metabolite |

| Primary Metabolic Enzyme | CYP3A4/5 | N/A (Product of Metabolism) |

Pharmacological Activity

Studies have demonstrated that several oxidative metabolites of simvastatin, once converted to their hydroxy acid forms, are effective inhibitors of HMG-CoA reductase.[2] The 3'-hydroxy simvastatin acid metabolite contributes to the overall cholesterol-lowering effect observed after simvastatin administration.[2] Therefore, quantifying this metabolite alongside the parent drug and its primary active form (SVA) provides a more complete picture of the pharmacologically active entities present in circulation.

Analytical Methodologies for Quantification

Accurate quantification of (Rac)-3'-Hydroxy simvastatin in complex biological matrices like plasma or tissue requires highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for this application.[1][5]

Rationale for LC-MS/MS

The justification for using LC-MS/MS is threefold:

-

Sensitivity: Plasma concentrations of simvastatin and its metabolites are typically low (ng/mL range), necessitating a highly sensitive detection method.[1]

-

Selectivity: Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of the target analyte even in the presence of numerous endogenous matrix components and other drug metabolites, thereby minimizing interference.

-

Versatility: The method can be multiplexed to simultaneously quantify the parent drug (SV), its active acid form (SVA), and key metabolites like 3'-hydroxy simvastatin within a single analytical run.

Caption: A typical bioanalytical workflow for metabolite quantification.

Experimental Protocol: Sample Preparation (Human Plasma)

Causality: The objective is to efficiently extract the analytes from the complex plasma matrix while removing interfering proteins and phospholipids. Liquid-liquid extraction (LLE) is a robust choice for simvastatin and its metabolites due to their lipophilic nature.

-

Aliquoting: Thaw frozen human plasma samples on ice. Vortex each sample gently. Aliquot 200 µL of plasma into a clean 1.5 mL polypropylene microcentrifuge tube.

-

Internal Standard (IS) Addition: Add 20 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of simvastatin or a structurally similar compound like lovastatin) to each sample, vortex briefly.[1] The IS is crucial for correcting for variability in extraction recovery and matrix effects.

-

Extraction: Add 800 µL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).[1]

-

Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and create a clear separation between the upper organic layer and the lower aqueous layer.

-

Transfer: Carefully transfer the upper organic layer (~750 µL) to a new clean tube, taking care not to disturb the protein pellet.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 75:25 acetonitrile:water).[1] Vortex to ensure the residue is fully dissolved. This step ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

Self-Validation: This protocol must be validated according to regulatory guidelines (e.g., FDA/ICH) by assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects using calibration standards and quality control (QC) samples.

-

LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290)

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is ideal for retaining and separating the lipophilic analytes.

-

Mobile Phase A: Water with 0.1% formic acid (enhances positive ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0.0 - 0.5 min: 40% B

-

0.5 - 3.0 min: Ramp to 95% B

-

3.0 - 4.0 min: Hold at 95% B

-

4.1 - 5.0 min: Return to 40% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

Data Presentation: Mass Spectrometry Parameters

The following table provides typical MRM parameters. These must be empirically optimized on the specific instrument being used.

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Simvastatin (SV) | 419.3 | 285.2 | 50 | 25 |

| Simvastatin Acid (SVA) | 437.3 | 319.2 | 50 | 22 |

| 3'-OH Simvastatin | 435.3 | 301.2 | 50 | 27 |

| 3'-OH Simvastatin Acid | 453.3 | 319.2 | 50 | 24 |

| Internal Standard (e.g., SV-d6) | 425.3 | 291.2 | 50 | 25 |

Clinical and Research Implications

The metabolism of simvastatin to 3'-hydroxy simvastatin has significant implications for both clinical practice and drug development:

-

Contribution to Efficacy: As an active metabolite, 3'-hydroxy simvastatin contributes to the overall HMG-CoA reductase inhibition, and its levels may influence the therapeutic response.[2]

-

Drug-Drug Interactions (DDIs): Since its formation is CYP3A4-dependent, monitoring this metabolite can serve as a sensitive biomarker for DDIs. Co-administration of a CYP3A4 inhibitor (e.g., ketoconazole, grapefruit juice) would be expected to decrease the formation of 3'-hydroxy simvastatin while increasing exposure to the parent drug, potentially raising safety concerns.

-

Pharmacogenomics: Genetic variations (polymorphisms) in the CYP3A4 or CYP3A5 genes can lead to differences in enzyme activity, affecting the rate of metabolite formation and contributing to inter-individual variability in drug response and adverse event risk.[12]

-

Drug Development: For new chemical entities targeting HMG-CoA reductase or other pathways, a thorough metabolite identification and characterization program is essential. Understanding if metabolites are inactive, active, or potentially toxic is a regulatory requirement and critical for building a comprehensive safety and efficacy profile.

Conclusion

(Rac)-3'-Hydroxy simvastatin is not merely a metabolic byproduct but an integral, pharmacologically active component of simvastatin's therapeutic action. Its formation via CYP3A4/5 highlights a critical node for potential drug interactions and pharmacokinetic variability. For researchers in the pharmaceutical sciences, a thorough understanding of its properties and the ability to accurately measure its concentration using robust bioanalytical methods like LC-MS/MS are indispensable. The protocols and insights provided in this guide offer a solid framework for investigating this key metabolite, ultimately enabling a more nuanced understanding of simvastatin's clinical pharmacology and supporting the development of safer, more effective therapies.

References

- Al-Wabli, R.I., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. MDPI.

- Whirl-Carrillo, M., et al. (n.d.). Simvastatin Pathway, Pharmacokinetics. PharmGKB.

- Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition.

- Various Authors. (2025). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. ResearchGate.

- Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. PubMed.

- Prueksaritanont, T., et al. (2003). The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6. British Journal of Clinical Pharmacology.

- Laaksonen, R., et al. (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. Metabolites.

- Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE.

- FDA Access Data. (2016). Clinical Pharmacology Review. accessdata.fda.gov.

- Thiel, C., et al. (2000). Metabolism and drug interactions of 3-hydroxy-3-methylglutaryl coenzyme A-reductase inhibitors (statins). Die Pharmazie.

- Jadhav, S., et al. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Der Pharma Chemica.

- Kitzmiller, J.P., et al. (2015). CYP3A422 and CYP3A53 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort. Pharmacogenetics and Genomics.

- Hasan, N., et al. (2016). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Iranian Journal of Pharmaceutical Research.

- Saeed, R.W., et al. (2007). The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology. Rheumatology International.

- Jadhav, S. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate.

- Gilbert, B., & Das, S. (2023). Simvastatin. StatPearls.

Sources

- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]

- 6. The Role of 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase Inhibitors (Statins) in Modern Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]